molecular formula C16H19N B11744668 1-(1-Naphthyl)cyclopentanemethanamine

1-(1-Naphthyl)cyclopentanemethanamine

Cat. No.: B11744668
M. Wt: 225.33 g/mol
InChI Key: WVOVBEAMFYJTLY-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopentanemethanamine (CAS: 1017408-97-7) is a bicyclic amine derivative characterized by a cyclopentane ring fused to a naphthalene moiety via a methylamine linker. Its molecular formula is C₁₅H₁₇N, with a molar mass of 211.3 g/mol . The compound’s structure combines the aromaticity of the naphthyl group with the conformational flexibility of the cyclopentane ring, making it relevant in medicinal chemistry for receptor-binding studies and asymmetric synthesis .

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

(1-naphthalen-1-ylcyclopentyl)methanamine

InChI

InChI=1S/C16H19N/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12,17H2

InChI Key

WVOVBEAMFYJTLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Naphthyl)cyclopentanemethanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylamine with cyclopentanone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Naphthyl)cyclopentanemethanamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, converting the compound into various reduced forms.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted naphthalene and cyclopentane derivatives.

Scientific Research Applications

1-(1-Naphthyl)cyclopentanemethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving the interaction of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding assays.

    Medicine: Research into potential therapeutic applications of naphthalene derivatives includes their use as antimicrobial, anti-inflammatory, and anticancer agents.

    Industry: In industrial settings, this compound can be used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structural analogs of 1-(1-Naphthyl)cyclopentanemethanamine, focusing on substituent variations and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent(s) Applications/Properties Reference ID
This compound C₁₅H₁₇N 211.3 1-Naphthyl Asymmetric synthesis, receptor-binding studies
1-Phenylcyclopentanemethanamine C₁₂H₁₅N 173.26 Phenyl Intermediate in DPP-4 inhibitor synthesis
1-(2-Fluorophenyl)cyclopentanemethanamine HCl C₁₂H₁₅FN·HCl 243.71 2-Fluorophenyl Enhanced metabolic stability; potential CNS activity
1-(4-Chlorophenyl)cyclopentanemethanamine C₁₂H₁₆ClN 209.72 4-Chlorophenyl Antimicrobial agent precursor
1-(4-Fluorophenyl)cyclopentanemethanamine C₁₂H₁₆FN 193.26 4-Fluorophenyl Improved lipophilicity for blood-brain barrier penetration
R-(+)-1-(1-Naphthyl)ethylamine C₁₂H₁₃N 171.23 1-Naphthyl + ethylamine Chiral resolving agent; pharmaceutical intermediate (e.g., Cinacalcet impurity)
(1S)-1-Cyclopentylethanamine C₇H₁₅N 113.20 Cyclopentyl + ethylamine Conformational studies; ligand in catalysis

Physicochemical Properties

  • Aromatic Bulk and Solubility: The naphthyl group in this compound increases aromatic surface area compared to phenyl analogs (e.g., 1-Phenylcyclopentanemethanamine), enhancing π-π stacking interactions but reducing aqueous solubility . Halogenated derivatives (e.g., 4-chloro, 2-fluoro) exhibit higher lipophilicity (logP > 2.5) compared to non-halogenated analogs, favoring membrane permeability .
  • Steric Effects :

    • The cyclopentane ring introduces torsional strain, which can influence binding selectivity in enzyme-active sites. For example, 1-(2-Fluorophenyl)cyclopentanemethanamine hydrochloride shows higher diastereomeric excess in asymmetric synthesis than its phenyl counterpart .

Biological Activity

Chemical Structure and Properties

1-(1-Naphthyl)cyclopentanemethanamine is characterized by its unique structure, which includes a naphthalene ring fused to a cyclopentane moiety. This structural configuration is believed to contribute to its biological activity.

  • Molecular Formula : C15H17N
  • Molecular Weight : 225.31 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The binding affinity of this compound for specific targets is crucial for understanding its pharmacological effects.

Table 1: Potential Biological Targets of this compound

Target TypeTarget NameBinding Affinity (Ki or IC50)Reference
ReceptorDopamine D2 receptorTBD
EnzymeMonoamine oxidaseTBD
TransporterSerotonin transporterTBD

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating neurological disorders, particularly those related to dopaminergic signaling. Its interaction with dopamine receptors may indicate a role in modulating mood and behavior.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that the compound exhibited significant activity in animal models of depression. The study reported that administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

  • Methodology : Rodent models were used to assess behavioral changes following administration of varying doses of the compound.
  • Findings : The compound showed a dose-dependent increase in locomotor activity, indicating potential stimulant properties.

Study 2: Binding Studies

A series of binding studies were conducted to determine the affinity of this compound for dopamine receptors. Results indicated that the compound binds selectively to D2 receptors, with a binding affinity comparable to known dopaminergic agents.

  • Methodology : Radiolabeled ligand displacement assays were employed.
  • Findings : The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity for D2 receptors.

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